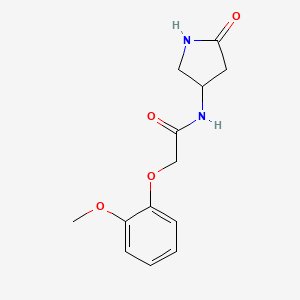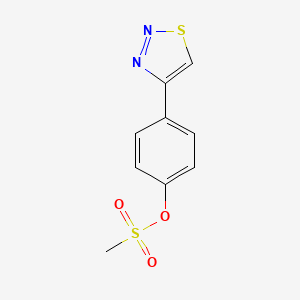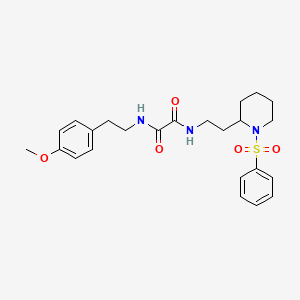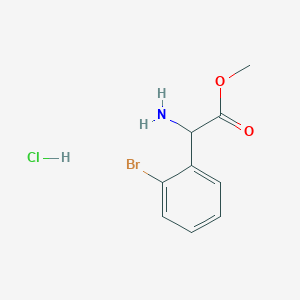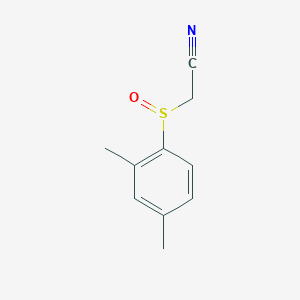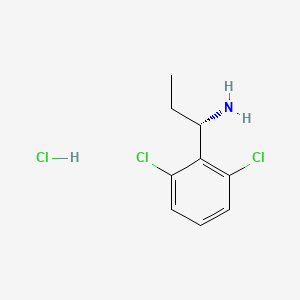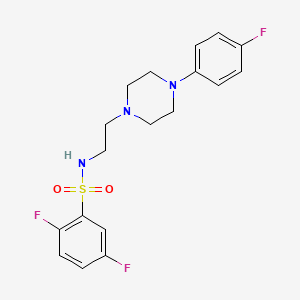
2,5-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H20F3N3O2S and its molecular weight is 399.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbonic Anhydrase Inhibitors
Several studies have investigated benzenesulfonamide derivatives for their inhibitory action against human carbonic anhydrase (CA) isoforms, which are enzymes involved in various physiological processes. Compounds related to "2,5-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide" have shown low nanomolar inhibitory action against specific CA isoforms. These inhibitors have potential applications in treating conditions like epilepsy by targeting CA isoforms involved in epileptogenesis. Some derivatives demonstrated effective seizure protection and a long duration of action in animal models, highlighting their potential as anticonvulsant agents (Mishra et al., 2017).
Anticancer Agents
Sulfonamide derivatives have been explored as carbonic anhydrase inhibitors with potential as antitumor agents. By inhibiting CA isoforms associated with tumor environments, such as CA IX and XII, these compounds can hinder tumor growth and metastasis. Research indicates that specific derivatives can serve as potent inhibitors, making them of interest for pharmacological applications in cancer therapy (Congiu et al., 2015).
Neurotransmitter Receptors and Cognitive Enhancement
Research on compounds structurally related to "this compound" includes exploring their affinity for neurotransmitter receptors, such as the 5-HT6 receptor. SB-399885, a compound with high affinity for the 5-HT6 receptor, has been studied for its cognitive-enhancing properties. It has shown potential in improving cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia by enhancing cholinergic function (Hirst et al., 2006).
Enzyme Inhibition for Neuroprotection
Inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway of tryptophan metabolism, have been synthesized and evaluated. The kynurenine pathway is implicated in several neurodegenerative diseases. High-affinity inhibitors have shown promise in blocking the pathway and potentially providing neuroprotective effects, which could be beneficial in treating diseases such as Huntington's or Alzheimer's (Röver et al., 1997).
Antimicrobial Agents
Fluoroquinolone derivatives, incorporating piperazinyl moieties, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant inhibition of bacterial pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and ciprofloxacin-resistant P. aeruginosa, highlighting their potential as effective antimicrobial agents (Chen et al., 2013).
Properties
IUPAC Name |
2,5-difluoro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2S/c19-14-1-4-16(5-2-14)24-11-9-23(10-12-24)8-7-22-27(25,26)18-13-15(20)3-6-17(18)21/h1-6,13,22H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLHXVVDWDQQDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2874071.png)
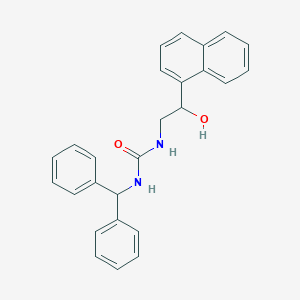
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2874073.png)

![N'-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide](/img/structure/B2874077.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2874079.png)
![6-Bromooxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B2874080.png)
